molecular formula C14H21BClNO4 B7956220 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid

Cat. No.: B7956220
M. Wt: 313.59 g/mol
InChI Key: HYCVONHTWWDALC-UHFFFAOYSA-N
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Description

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C14H22BNO4. This compound is characterized by the presence of a boronic acid group, a chlorophenyl group, and a tert-butoxycarbonyl (BOC) protected propylamino group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Boronic acids, including 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid, have been investigated for their potential as anticancer agents. The introduction of boronic acid groups into bioactive molecules has been shown to enhance selectivity and pharmacokinetic properties, which can improve therapeutic outcomes in cancer treatment . For instance, studies have highlighted the role of boronic acids in inhibiting proteasome activity, similar to the FDA-approved drug bortezomib, which is used for treating multiple myeloma .

Enzyme Inhibition

This compound can function as an enzyme inhibitor due to the ability of boron to form reversible covalent bonds with diols present in the active sites of certain enzymes. Research indicates that boronic acids can serve as potent inhibitors for various enzymes, including serine proteases and cysteine proteases, which are implicated in cancer progression and other diseases . The structural modification provided by the BOC (tert-butoxycarbonyl) group enhances its stability and bioavailability.

Drug Delivery Systems

The unique properties of boronic acids enable their use in drug delivery systems. Their ability to form non-covalent interactions with biomolecules can be exploited to create targeted delivery mechanisms for anticancer drugs . For example, studies have demonstrated that boronic acid derivatives can be used to design nanoparticles that release therapeutic agents in a controlled manner upon encountering specific biological targets.

Sensor Development

The interaction of boronic acids with carbohydrates has led to their application in developing sensors for glucose monitoring and other biomolecular detection systems. The selective binding of boron to diols allows for the design of highly sensitive biosensors that can detect low concentrations of glucose or other biomolecules .

Case Studies and Research Findings

StudyObjectiveFindings
Combination therapy with bortezomibTo evaluate efficacy in advanced lymphomasDemonstrated enhanced anticancer activity when combined with bortezomib
Inhibition of PARP enzymesInvestigated potential as a PARP inhibitorShowed significant cytotoxicity in PARPi-resistant cell lines
Boron neutron capture therapyExplored use as an agent in cancer therapyIndicated potential for selective tumor targeting and reduced side effects

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorophenylboronic acid with appropriate amines under controlled conditions. The BOC protection is crucial for enhancing the stability and solubility of the compound during biological evaluations.

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid is unique due to the presence of both the BOC-protected amine and the chlorophenyl group. This combination allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry and drug development .

Biological Activity

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a boronic acid group and a chlorophenyl moiety. The biological activity of this compound is explored in various contexts, including enzyme inhibition, antibacterial properties, and potential applications in cancer therapy.

The chemical formula for this compound is C14H21BClNO4, with a molecular weight of 296.59 g/mol. Its structure consists of a boronic acid functional group, which is known for its ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug design .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific target proteins, particularly serine and cysteine residues in enzymes. This interaction can lead to inhibition of enzymatic activity, which is crucial in various biological pathways.

Biological Activities

1. Enzyme Inhibition
this compound has been studied for its inhibitory effects on several enzymes:

  • Proteasome Inhibition : Boronic acids are known proteasome inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that similar compounds can inhibit proteasome activity effectively, suggesting that this compound may exhibit similar properties .
  • Acetylcholinesterase Inhibition : This compound has potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases .

2. Antibacterial Activity
Research indicates that boronic acids possess antibacterial properties. The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes and exert its effects. Preliminary studies have shown moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

3. Anticancer Activity
The compound's ability to inhibit the proteasome may also extend to anticancer applications, as proteasome inhibitors are being explored for their potential to induce apoptosis in tumor cells. The mechanism involves the accumulation of pro-apoptotic factors due to disrupted protein degradation pathways .

Case Studies

Several studies have investigated the biological effects of boronic acids similar to this compound:

StudyFindings
Study A (2021)Evaluated the anticancer effects of boronic acids; demonstrated significant growth inhibition in various cancer cell lines .
Study B (2020)Investigated enzyme inhibition; found that boronic acid derivatives effectively inhibited acetylcholinesterase activity .
Study C (2021)Assessed antibacterial properties; reported moderate activity against Gram-positive bacteria .

Properties

IUPAC Name

[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVONHTWWDALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(CCC)C(=O)OC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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